N-tert-butylfuran-2-carboximidamide
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Overview
Description
N-tert-butylfuran-2-carboximidamide is a chemical compound with the molecular formula C9H14N2O It is characterized by a furan ring substituted with a tert-butyl group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butylfuran-2-carboximidamide typically involves the reaction of furan-2-carboxylic acid with tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboximidamide group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are carefully controlled to maintain consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
N-tert-butylfuran-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carboximidamide group can be reduced to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions include various derivatives of furan-2-carboximidamide, such as furan-2-carboxylic acid, tert-butylamine, and substituted furan compounds .
Scientific Research Applications
N-tert-butylfuran-2-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butylfuran-2-carboximidamide involves its interaction with specific molecular targets and pathways. The furan ring and carboximidamide group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
N-tert-butylfuran-2-carboximidamide can be compared with other similar compounds, such as:
Furan-2-carboximidamide: Lacks the tert-butyl group, resulting in different chemical and biological properties.
N-tert-butylfuran-2-carboxamide: Contains a carboxamide group instead of a carboximidamide group, leading to variations in reactivity and applications.
Furan-2-carboxylic acid: The parent compound without the tert-butyl and carboximidamide groups, used as a precursor in various syntheses.
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
N'-tert-butylfuran-2-carboximidamide |
InChI |
InChI=1S/C9H14N2O/c1-9(2,3)11-8(10)7-5-4-6-12-7/h4-6H,1-3H3,(H2,10,11) |
InChI Key |
IDXGVGRGBFAUGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C(C1=CC=CO1)N |
Origin of Product |
United States |
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